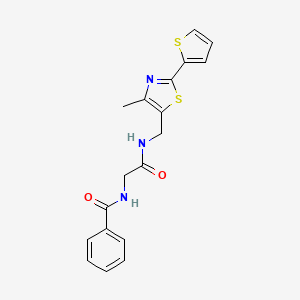

N-(2-(((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide

Description

Propriétés

IUPAC Name |

N-[2-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-12-15(25-18(21-12)14-8-5-9-24-14)10-19-16(22)11-20-17(23)13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRPFSWLSVFTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide, also known by its various synonyms and chemical identifiers, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

- Molecular Formula : C22H23N3O2S2

- Molecular Weight : 425.6 g/mol

- IUPAC Name : 1-(3,4-dimethylphenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide .

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components, particularly the thiazole and benzamide moieties, which are known for various pharmacological effects.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted that derivatives containing thiazole structures showed promising results against several cancer cell lines, including non-small cell lung cancer and breast cancer, with IC50 values as low as 0.06 µM for some derivatives . The mechanism often involves the inhibition of critical enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells.

Antioxidant Properties

Thiazole-based compounds have also been recognized for their antioxidant capabilities. These compounds can mitigate oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses, which is crucial in preventing cellular damage and apoptosis in various diseases, including diabetes .

Neuroprotective Effects

The compound’s potential neuroprotective effects have been studied in the context of endoplasmic reticulum (ER) stress. A related analog demonstrated protective activity against ER stress-induced apoptosis in pancreatic β-cells, which is critical for maintaining insulin production and glucose homeostasis . This suggests that this compound may have therapeutic potential in diabetes management.

Structure-Activity Relationship (SAR)

The structure of this compound allows for multiple interactions with biological targets:

| Structural Feature | Biological Activity |

|---|---|

| Thiazole ring | Anticancer activity |

| Benzamide moiety | Neuroprotective effects |

| 2-Oxoethyl side chain | Enhances solubility and bioavailability |

Case Studies and Research Findings

-

Study on Pancreatic β-cell Protection :

- Researchers synthesized a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs that exhibited potent β-cell protective activity against ER stress, with EC50 values around 0.1 μM. The findings suggest that similar scaffolds could be developed from this compound for enhanced therapeutic efficacy .

- Anticancer Activity Assessment :

Applications De Recherche Scientifique

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that compounds similar to N-(2-(((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations (1 µg/mL) .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | Activity Concentration (µg/mL) | Result |

|---|---|---|---|

| N-(2-(4-methyl-thiazole))benzamide | Escherichia coli | 1 | Inhibitory |

| N-(2-(4-methyl-thiazole))benzamide | Staphylococcus aureus | 1 | Inhibitory |

| N-(2-(4-bromophenyl-thiazole)) | Mycobacterium tuberculosis | Varies | Active |

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies involving derivatives have shown activity against various cancer cell lines, including breast cancer (MCF7). The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Result |

|---|---|---|---|

| N-(4-bromophenyl-thiazole) | MCF7 | 10 | Active |

| N-(4-methyl-thiazole) | A549 | 15 | Active |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of thiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications in the thiazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity Assessment

Another research article highlighted the anticancer effects of thiazole derivatives on MCF7 cells, demonstrating that certain modifications led to increased apoptosis rates in cancer cells compared to controls . Molecular docking studies further elucidated the binding interactions between these compounds and target proteins, providing insights into their mechanisms of action.

Analyse Des Réactions Chimiques

Oxidation

The compound’s functional groups, particularly the thiazole and thiophene rings , may undergo oxidation under specific conditions. While direct data for this compound is limited, analogous structures suggest:

-

Thiazole/thiophene rings : Electron-rich aromatic systems that could oxidize to form sulfoxides or sulfones, though such transformations are less common without activating groups.

-

Benzamide carbonyl : Typically resistant to oxidation but may participate in condensation or acylation reactions.

Reduction

The amide group in the benzamide moiety is susceptible to reduction:

-

LiAlH4 or NaBH4 : Likely reduces the amide to an amine, forming a primary amine derivative.

-

Thiazole ring : Reduction could yield a thiazoline derivative, though this depends on steric and electronic factors.

Substitution

-

Thiazole/thiophene rings : Positions adjacent to sulfur or nitrogen may undergo electrophilic aromatic substitution (e.g., nitration, halogenation).

-

Amine group : Nucleophilic substitution (e.g., alkylation or acylation) is possible, depending on reaction conditions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ (for ethoxy groups) | Acidic or basic aqueous solutions |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous solvents (e.g., THF) |

| Substitution | Electrophiles (NO₂⁺, Br₂), halides | Acidic or Lewis acid catalysis |

Major Products

| Reaction | Product | Key Features |

|---|---|---|

| Reduction of amide | N-(2-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)amino)ethylbenzene | Primary amine derivative |

| Thiazole oxidation | Sulfone or sulfoxide derivatives | Enhanced electrophilicity |

| Electrophilic substitution | Halogenated/nitrated thiazole-thiophene | Altered electronic properties |

Medicinal Chemistry

The compound’s benzamide group and aromatic rings enable interactions with biological targets (e.g., enzymes, receptors). For example:

-

COX-II inhibition : Analogous thiazole-thiophene derivatives show potent anti-inflammatory activity, suggesting potential in designing selective inhibitors .

-

Enzyme modulation : The benzamide group may enhance binding affinity via hydrogen bonding or hydrophobic interactions.

Materials Science

The thiazole-thiophene system could serve as a scaffold for optoelectronic materials due to its conjugated aromatic structure.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Thiophene Motifs

The thiazole-thiophene scaffold is shared with several compounds in the evidence. For example:

- Compound 7b (IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2) from contains a phenyl-substituted thiazole, whereas the target compound features a thiophene substituent.

- Compound 9c () incorporates a bromophenyl-thiazole-triazole acetamide structure. While lacking direct activity data, the bromine substituent likely increases lipophilicity, which could influence membrane permeability compared to the target compound’s methyl-thiophene group .

Role of the Benzamide Group

The benzamide moiety in the target compound is structurally analogous to:

- N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide (), which demonstrated anticancer activity. The benzamide group in both compounds may facilitate binding to kinase domains or DNA through hydrogen bonding .

- N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (), where a thioxoacetamide replaces benzamide. The benzamide in the target compound likely offers better metabolic stability due to reduced susceptibility to hydrolysis .

Substituent Effects on Bioactivity

- Methyl Group at Thiazole Position 4 : Present in both the target compound and Compound 7b (). Methyl groups typically enhance lipophilicity, improving cellular uptake, but may reduce solubility. This substitution is critical for balancing bioavailability and target engagement .

- Thiophen-2-yl vs. This could lead to distinct binding modes in enzymes like cytochrome P450 or kinases .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Anticancer Potential: The thiazole-thiophene scaffold in the target compound aligns with structurally related anticancer agents (e.g., ’s Compound 7b). Thiophene’s electron-rich nature may enhance DNA intercalation or kinase inhibition compared to phenyl analogues .

- Synthetic Feasibility : The compound’s synthesis is likely achievable using established thiazole cyclization and amide coupling methodologies, as seen in and .

- SAR Insights: The methyl group at position 4 and benzamide linkage are conserved in active compounds, suggesting their importance for target binding. Thiophene substitution offers a novel vector for optimizing potency and selectivity .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how can structural purity be verified?

The synthesis of thiazole derivatives like this compound typically involves multi-step reactions with controlled solvent systems and catalysts. For example, analogous compounds (e.g., 2-phenylthiazole derivatives) are synthesized via cyclization reactions using thiourea, substituted acetophenones, and iodine in ethanol under reflux . To verify purity and structure:

- Elemental analysis : Compare calculated vs. experimental C, H, N, S content to confirm stoichiometry.

- Spectroscopy : Use IR to identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹). 1H/13C NMR resolves substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, methyl groups at δ 2.4–2.6 ppm) .

- Melting point consistency : Deviations >2°C indicate impurities.

Q. How can researchers design a robust protocol for characterizing this compound’s solubility and stability?

- Solubility screening : Test in polar (DMSO, water), semi-polar (ethanol), and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or HPLC to quantify solubility limits .

- Stability studies : Perform accelerated degradation tests under varying pH (1–13), temperatures (25–60°C), and light exposure. Monitor via HPLC or LC-MS for decomposition products .

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound with biological targets, and what experimental validation is required?

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, viral proteases). Focus on key residues (e.g., catalytic lysine or aspartate) and binding energy scores (ΔG < −7 kcal/mol suggests strong affinity) .

- Validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) . Discrepancies >10% may require re-evaluating force field parameters .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls. For example, cytotoxicity IC50 discrepancies may arise from differing MTT assay protocols .

- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers. Cross-reference with structural analogs (e.g., 4-methylthiazole derivatives) to isolate substituent effects .

Q. How can reaction fundamentals and reactor design improve scalability of this compound’s synthesis?

- Kinetic studies : Determine rate laws for key steps (e.g., thiazole cyclization) using in-situ FTIR or Raman spectroscopy. Optimize temperature and catalyst loading (e.g., iodine at 0.5–1.0 eq.) to minimize side products .

- Reactor design : Use microfluidic reactors for exothermic steps to enhance heat transfer and scalability. Model mass transfer limitations with computational fluid dynamics (CFD) .

Q. What methodologies identify metabolites or degradation pathways of this compound in biological/environmental systems?

- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Look for phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

- Environmental fate : Use OECD 308/309 guidelines to assess hydrolysis, photolysis, and biodegradation in soil/water systems. Detect intermediates via GC-MS .

Methodological Notes

- Experimental design : Apply factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, solvent ratio, catalyst) while minimizing trial counts .

- Data interpretation : Use cheminformatics tools (e.g., KNIME, RDKit) to correlate structural features (e.g., thiophene electronegativity) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.